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Compound Focus: Vicriviroc

CAS No.: 306296-47-9

Cat. No.: S559713

The table below summarizes key characteristics of vicriviroc relevant to drug interaction studies.

Aspect Description Key Findings/Impact
Primary CYP3A4-mediated metabolism (N- CYP3A4 forms all major human plasma
Metabolic oxidation, O-demethylation, N- metabolites (M2/M3, M15, M41) [1] [2].

Pathway [1] [2] dealkylation)

Other Involved CYP2C9, CYP3A5 CYP2C9 forms M15 (O-demethylation);
Enzymes [1] CYP3AS5 forms M2/M3 (N-oxidation) and
M41 (N-dealkylation) [1].

Inhibition Does not significantly inhibit major Low risk of perpetrating CYP-mediated
Potential [2] CYP enzymes (1A2, 2A6, 2D6, interactions with co-administered drugs at
2C9, 3A4, 2C19) clinical doses [2].

| Interaction with Ritonavir (CYP3A4 Inhibitor) [2] | Coadministration with ritonavir (=100 mg QD)
increases vicriviroc exposure. | AUC(0-12hr): 4-5 fold increase C~max~: 2-3 fold increase [2]. | |
Interaction with Other ARVs [3] | Coadministration with 11 other antiretroviral agents (e.g., atazanavir,
darunavir, tenofovir). | No clinically relevant change in vicriviroc exposure; no dose adjustment needed [3]. |
| Effect of Renal Impairment [4] | Single-dose pharmacokinetics studied in ESRD patients. | No clinically

relevant impact on vicriviroc exposure, with or without ritonavir [4]. |
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Experimental Data and Clinical Relevance

In Vitro Metabolism Studies

Incubation of vicrivirec with human liver microsomes and recombinant CYP enzymes confirmed CYP3A4
as the primary enzyme responsible for forming all major metabolites observed in human plasma [1] [2].
Vicriviroc showed no significant inhibition of major CYP enzymes at concentrations far exceeding expected

clinical plasma levels [2].

Clinical Interaction Studies with a Potent Inhibitor

Coadministration with ritonavir, a potent CYP3A4 inhibitor, significantly increased vicriviroc exposure,
confirming the central role of CYP3A4 in its clearance [2]. This supports the general principle that drugs

which alter CYP3A4 activity will likely affect vicriviroc pharmacokinetics.

PBPK Modeling for CYP3A4-Mediated Interactions

A recent Physiologically Based Pharmacokinetic (PBPK) model was developed and validated specifically for
predicting CYP3A4 induction-mediated drug interactions [5]. This type of model could be highly applicable

for predicting the untested interaction between vicrivirec and strong CYP3A4 inducers.
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Q1: What is the primary metabolic pathway of vicriviroc, and which enzymes are involved? Al:
Vicriviroc is primarily metabolized by CYP3A4, which is responsible for forming all its major human
plasma metabolites, including those from N-oxidation, O-demethylation, and N-dealkylation. The enzymes

CYP2C9 and CYP3AS5 play minor roles in specific metabolic reactions [1] [2].

Q2: Does vicriviroc inhibit or induce other cytochrome P450 enzymes? A2: No. In vitro studies
demonstrate that vicriviroc does not significantly inhibit the activities of CYPs 1A2, 2A6, 2D6, 2C9, 3A4,
or 2C19 at clinically relevant concentrations. This suggests a low risk of vicrivirec causing CYP-mediated

interactions with co-administered drugs [2].

Q3: What is the clinical evidence that CYP3A4 activity directly affects vicriviroc exposure? A3:
Coadministration with the potent CYP3A4 inhibitor ritonavir increased vicriviroec's AUC by 4-5 fold and
C~max~ by 2-3 fold. This confirms that vicrivirec is a sensitive substrate for CYP3A4 and its systemic

exposure is highly dependent on this enzyme's activity [2].

Q4: Are there any modern modeling approaches to predict untested interactions, such as with
CYP3A4 inducers? A4: Yes. Recent research has developed and validated high-performance PBPK models
specifically for predicting CYP3A4 induction-mediated drug interactions. These mechanistic models can be
powerful tools for forecasting the interaction potential between vicrivirec and strong inducers like rifampin

during drug development [5].

Key Experimental Protocols

In Vitro Metabolism Identification in Human Liver Microsomes (HL.M)

¢ Objective: Identify CYP enzymes involved in vicriviroc metabolism.

e Method: Incubate [14C]vicriviroc (e.g., 10 uM) with pooled HLMs and individual recombinant CYP
enzymes.

¢ Analysis: Use HPLC to separate and LC-MS/MS to identify metabolites. Chemical inhibitors or
antibodies for specific CYPs can pinpoint enzyme contributions [1].

In Vitro CYP Inhibition Screening

e Objective: Assess vicriviroc's potential to inhibit major CYP enzymes.
e Method: Pre-incubate/co-incubate vicriviroc at high concentrations (e.g., ~100x C~max~) with HLMs
and marker substrates for CYPs 1A2, 2C9, 2C19, 2D6, and 3A4.
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e Analysis: Measure metabolite formation of marker substrates. Lack of significant inhibition indicates
low interaction risk[citation:].

Clinical DDI Study with a Potent CYP3A4 Inhibitor

e Design: Fixed-sequence or randomized crossover study in healthy subjects.

e Protocol: Compare vicriviroc pharmacokinetics when administered alone and after pre-treatment
with a strong inhibitor like ritonavir.

¢ Endpoints: Calculate geometric mean ratios (GMR) and 90% confidence intervals for AUC and
C~max~ to quantify the interaction magnitude [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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